2,2,3-Trimethyl-N-phenyl-butanamide

Description

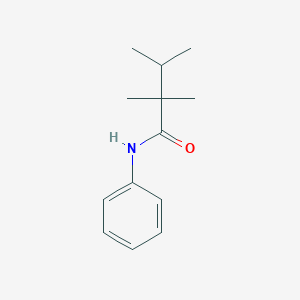

2,2,3-Trimethyl-N-phenyl-butanamide is a substituted butanamide derivative characterized by a branched alkyl chain (2,2,3-trimethylbutanoyl) and an N-phenyl substituent. The compound’s branched alkyl and aromatic groups likely influence its physicochemical properties, such as solubility, stability, and biological activity, compared to simpler amides.

Properties

CAS No. |

58265-35-3 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2,2,3-trimethyl-N-phenylbutanamide |

InChI |

InChI=1S/C13H19NO/c1-10(2)13(3,4)12(15)14-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15) |

InChI Key |

ZJPKXFOXZPWWMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-N-phenyl-butanamide typically involves the reaction of 2,2,3-trimethylbutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds via the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-N-phenyl-butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

2,2,3-Trimethyl-N-phenyl-butanamide has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-N-phenyl-butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2,3-Trimethyl-N-phenyl-butanamide with analogous compounds based on substituent patterns, applications, and safety profiles derived from available evidence.

N-Substituted Butanamides with Aromatic Groups

- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Structure: Contains a phthalimide core with an N-phenyl group and a chlorine substituent. Applications: Used as a monomer in polyimide synthesis due to its high purity requirements. Key Differences: Unlike this compound, this compound has a rigid aromatic core (phthalimide) and a halogen substituent, enhancing its thermal stability for polymer applications .

- (2R/S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (): Structure: Features a chiral amino group, a phenylmethyl (benzyl) substituent, and a dimethylbutanamide backbone. Properties: Molecular weight = 220.31 g/mol; enantiomers are commercially available at high cost (e.g., 100 mg priced at ¥24,600). Contrast: The amino group and benzyl substituent differentiate it from this compound, likely affecting hydrogen-bonding capacity and biological activity .

Branched Alkyl-Substituted Butanamides

N,2,3-Trimethyl-2-isopropylbutanamide (WS 23) ():

- Structure : Contains a 2-isopropyl group and multiple methyl substituents on the butanamide chain.

- Applications : Widely used as a cooling agent (FEMA 3804) in food and personal care products.

- Key Differences : The isopropyl group and absence of an aromatic N-substituent reduce its molecular weight (171.28 g/mol) compared to the phenyl-containing analog. This structural variation impacts volatility and sensory properties .

- N-Ethyl-2,2-diisopropylbutanamide (): Structure: Features ethyl and diisopropyl substituents on the butanamide backbone. Safety Profile: Lacks established No-Observed-Effect Levels (NOELs), necessitating further toxicological evaluation.

Comparative Data Table

Research Findings and Gaps

- Structural Influence on Function : The N-phenyl group in this compound may enhance aromatic interactions in polymer matrices or receptor binding, contrasting with aliphatic substituents in analogs like WS 23 .

- Safety and Regulatory Status : Unlike WS 23 (FEMA-approved), many branched butanamides, including N-ethyl-2,2-diisopropylbutanamide, lack sufficient toxicological data for regulatory approval .

- Synthetic Challenges : Enantiopure analogs (e.g., ) highlight the importance of stereochemistry in bioactivity, suggesting that this compound’s branched structure may require chiral synthesis techniques .

Biological Activity

2,2,3-Trimethyl-N-phenyl-butanamide, a compound with the CAS number 58265-35-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C13H19N

- Molecular Weight : 205.30 g/mol

- IUPAC Name : 2,2,3-trimethyl-N-phenylbutanamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to various physiological effects. The precise mechanism is still under investigation but may involve:

- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in vitro.

- Cytotoxicity : Studies have indicated cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Cytotoxicity Assessment :

- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis at concentrations ranging from 25 to 100 µg/mL. Flow cytometry analysis confirmed increased annexin V binding indicative of early apoptosis.

-

Anti-inflammatory Mechanism :

- A recent investigation into the anti-inflammatory properties revealed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.